An In-depth Technical Guide to the Synthesis and Characterization of 4-(1H-indol-5-yl)benzoic acid
An In-depth Technical Guide to the Synthesis and Characterization of 4-(1H-indol-5-yl)benzoic acid
Foreword: The Significance of the Indole Scaffold in Modern Medicinal Chemistry
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets with high affinity.[1] Its presence in numerous natural products and FDA-approved drugs underscores its therapeutic potential. The functionalization of the indole ring system allows for the modulation of its pharmacological properties, making it a versatile template for drug design and discovery. This guide focuses on a specific derivative, 4-(1H-indol-5-yl)benzoic acid, a molecule that combines the indole moiety with a benzoic acid group, offering a rich scaffold for further chemical exploration and potential therapeutic applications. This document provides a comprehensive overview of a robust synthetic route and a detailed characterization workflow for this compound, intended for researchers and professionals in the field of drug development.
Retrosynthetic Analysis and Synthetic Strategy: A Rationale for the Suzuki-Miyaura Coupling Approach
The synthesis of 4-(1H-indol-5-yl)benzoic acid, a biaryl compound, is most efficiently approached through a cross-coupling strategy. Among the various palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands out for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids.[2]
Our retrosynthetic analysis of the target molecule identifies two key synthons: a halogenated indole and a boronic acid derivative of benzoic acid. Specifically, the disconnection of the C-C bond between the indole and benzene rings leads to 5-bromoindole and 4-carboxyphenylboronic acid as readily available starting materials.
The forward synthesis, therefore, involves the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromoindole with 4-carboxyphenylboronic acid. This reaction is predicated on a well-established catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the boronic acid derivative, and reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[3]
Detailed Experimental Protocol for the Synthesis of 4-(1H-indol-5-yl)benzoic acid
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromoindoles and related aryl halides.[2][4]
Materials:
-
5-Bromoindole
-
4-Carboxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Cesium carbonate (Cs₂CO₃)
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Water (deionized)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
Equipment:
-
Microwave reactor or conventional heating setup with a reflux condenser
-
Microwave reaction vial or round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: To a microwave reaction vial, add 5-bromoindole (1.0 equiv.), 4-carboxyphenylboronic acid (1.3 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.07 equiv.), and cesium carbonate (2.0 equiv.).
-
Solvent Addition: Add anhydrous ethanol to the vial to achieve a suitable concentration (e.g., 0.1 M with respect to 5-bromoindole).
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 100 °C for 30-40 minutes with stirring.[2] Alternatively, the reaction can be heated at reflux using a conventional oil bath for several hours, with progress monitored by TLC.
-
Work-up: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 4-(1H-indol-5-yl)benzoic acid as a solid.
Comprehensive Characterization of 4-(1H-indol-5-yl)benzoic acid
A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following analytical techniques are recommended:
Spectroscopic Analysis
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The expected chemical shifts are predicted based on the analysis of similar structures.[5][6][7]
Table 1: Predicted ¹H and ¹³C NMR Data for 4-(1H-indol-5-yl)benzoic acid
| ¹H NMR (in DMSO-d₆) | Predicted δ (ppm) | Multiplicity | Assignment |
| Indole NH | ~11.2 | br s | H-1 |
| Benzoic Acid OH | ~12.9 | br s | COOH |
| Aromatic CH | ~8.0 | d | H-2', H-6' |
| Aromatic CH | ~7.8 | d | H-5', H-3' |
| Aromatic CH | ~7.9 | s | H-4 |
| Aromatic CH | ~7.5 | d | H-7 |
| Aromatic CH | ~7.4 | t | H-2 |
| Aromatic CH | ~7.3 | dd | H-6 |
| Aromatic CH | ~6.5 | t | H-3 |
| ¹³C NMR (in DMSO-d₆) | Predicted δ (ppm) | Assignment | |
| Carbonyl C | ~167 | COOH | |
| Aromatic C | ~142 | C-4' | |
| Aromatic C | ~136 | C-7a | |
| Aromatic C | ~132 | C-5 | |
| Aromatic C | ~130 | C-2', C-6' | |
| Aromatic C | ~129 | C-1' | |
| Aromatic C | ~128 | C-3a | |
| Aromatic C | ~125 | C-2 | |
| Aromatic C | ~124 | C-3', C-5' | |
| Aromatic C | ~120 | C-6 | |
| Aromatic C | ~119 | C-4 | |
| Aromatic C | ~111 | C-7 | |
| Aromatic C | ~102 | C-3 |
2.1.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 4-(1H-indol-5-yl)benzoic acid (C₁₅H₁₁NO₂), the expected molecular weight is approximately 237.26 g/mol .[8] Electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z 237. Key fragmentation patterns would involve the loss of a hydroxyl radical (•OH) and a carboxyl group (•COOH).[9]
Chromatographic Analysis
2.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method can be developed using a C18 column. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., acetate buffer) and an organic solvent like methanol or acetonitrile.[10] The compound can be detected using a UV detector, with the detection wavelength set at the absorbance maximum of the compound.
Applications and Future Directions
The 4-(1H-indol-5-yl)benzoic acid scaffold is of significant interest in drug discovery. The indole moiety is a well-established pharmacophore, and the benzoic acid group provides a handle for further derivatization or can act as a key interacting group with biological targets.
A notable application of this scaffold is in the development of enzyme inhibitors. For instance, N-substituted 4-(5-indolyl)benzoic acid derivatives have been synthesized and evaluated as inhibitors of steroid 5α-reductase, an enzyme implicated in benign prostatic hyperplasia.[11] Furthermore, the broader class of indole derivatives has shown a wide range of biological activities, including anticancer properties.
The synthetic route and characterization data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of 4-(1H-indol-5-yl)benzoic acid and its derivatives. Future work could involve the synthesis of a library of analogs by modifying the indole nitrogen, the carboxylic acid group, or by further substitution on either aromatic ring to perform structure-activity relationship (SAR) studies.
Visualizations
Diagram 1: Synthetic Workflow for 4-(1H-indol-5-yl)benzoic acid
Caption: Suzuki-Miyaura coupling reaction workflow.
Diagram 2: Characterization and Validation Workflow
Caption: Analytical workflow for compound validation.
References
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Bruker. (n.d.). General Information on NMR Spectroscopy. Retrieved from The Royal Society of Chemistry. [Link]
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Di Vona, M. L., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(9), 13544-13559. [Link]
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Šačkus, A., et al. (2012). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Chemistry of Heterocyclic Compounds, 48(1), 129-139. [Link]
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Miltojević, A. B., et al. (2015). Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. Journal of the Serbian Chemical Society, 80(12), 1537-1545. [Link]
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Xue, Z., et al. (2022). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry, 37(5), 2110046. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Landscape: The Significance of 4-(1H-Imidazol-1-yl)benzoic Acid. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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MDPI. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Retrieved from MDPI. [Link]
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University of Science and Technology, Yemen. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden-Yemen. Retrieved from UST Journals. [Link]
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